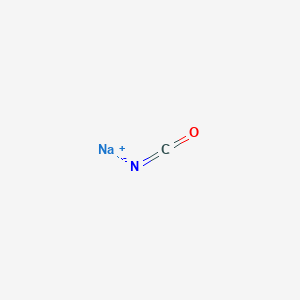

NaNCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/CNO.Na/c2-1-3;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZHUQPIBHMAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNNaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.007 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Sodium Cyanate (NaOCN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanate (B1221674) (NaOCN) is an inorganic salt consisting of a sodium cation (Na⁺) and the cyanate anion ([OCN]⁻).[1][2] It is a white, odorless, crystalline solid at room temperature.[1][2][3] This compound is a versatile reagent in organic synthesis and has applications in metallurgy for steel surface treatment.[1][3] It is important to distinguish sodium cyanate from the highly toxic sodium cyanide (NaCN), as they possess different chemical properties.[1][4] The cyanate anion is a pseudohalide and its structure can be described by two resonance forms: N≡C−O⁻ and ⁻N=C=O.[3] This guide provides an in-depth overview of the chemical and physical properties of sodium cyanate, its reactivity, synthesis, and its role in biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of sodium cyanate are summarized in the tables below for easy reference.

Table 2.1: General and Physical Properties of Sodium Cyanate

| Property | Value | Source(s) |

| Chemical Formula | NaOCN | [1][3] |

| Molecular Weight | 65.01 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

| Odor | Odorless | [3] |

| CAS Number | 917-61-3 | [3] |

| Density | 1.893 g/cm³ | [3] |

| Melting Point | 550 °C (1022 °F; 823 K) | [1][3] |

| Crystal Structure | Body-centered rhombohedral (trigonal system) | [3] |

| Hygroscopicity | Slightly hygroscopic | [5] |

Table 2.2: Solubility of Sodium Cyanate

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 11.6 g/100 mL | 25 | [1][3] |

| Water | 110 g/L | 20 | [1] |

| Ethanol | 0.22 g/100 mL | 0 | [1][3] |

| Liquid Ammonia | Slightly soluble | - | [1] |

| Benzene | 0.13 g/100 mL | 80 | [1] |

| Diethyl Ether | Insoluble | - | [1] |

| Dimethylformamide | 0.05 g/100 mL | 25 | [3] |

Table 2.3: Thermochemical Properties of Sodium Cyanate

| Property | Value | Source(s) |

| Standard Molar Entropy (S⦵₂₉₈) | 119.2 J/mol·K | [3] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -400 kJ/mol | [3] |

| Heat Capacity (C) | 86.6 J/mol·K | [3] |

| Decomposition Temperature | Stable up to 500 °C. Decomposes above 627 °C in air. | [1][6][7] |

Chemical Reactivity and Stability

Sodium cyanate is a stable compound under normal conditions but exhibits reactivity with acids and strong oxidizing agents.[1][8][9]

Reaction with Acids

Sodium cyanate reacts with acids to form the unstable cyanic acid (HOCN), which is in equilibrium with its more stable tautomer, isocyanic acid (HNCO).[1]

Reaction with Hydrochloric Acid: NaOCN + HCl → HOCN + NaCl[1]

In aqueous solutions, isocyanic acid is the predominant species.

Hydrolysis

Under acidic conditions, sodium cyanate undergoes hydrolysis to produce ammonium (B1175870) and bicarbonate ions.[1]

Acid-Catalyzed Hydrolysis: NaOCN + H⁺ + 2H₂O → NH₄⁺ + HCO₃⁻[1]

In neutral or basic aqueous solutions, the cyanate ion undergoes hydrolysis to a lesser extent.[1]

Hydrolysis in Neutral/Basic Solution: OCN⁻ + H₂O ⇌ HOCN + OH⁻[1]

Thermal Decomposition

In its dry state, sodium cyanate is thermally stable up to 500 °C.[1] Decomposition begins at higher temperatures, with studies showing decomposition above 627 °C in air and above 782 °C in an argon atmosphere.[6][7] The presence of materials like hematite (B75146) can lower the decomposition temperature in an oxygen-containing atmosphere.[6][7]

Nucleophilic Reactions

Sodium cyanate is an effective nucleophile.[2] This property is utilized in organic synthesis, for instance, in the production of chiral oxazolidones and asymmetrical ureas.[2][10]

Reaction with Alcohols

In the presence of an acid catalyst, sodium cyanate reacts with alcohols to form primary carbamates, which are important intermediates in organic synthesis.[1]

Experimental Protocols

Industrial Synthesis of Sodium Cyanate from Urea (B33335) and Sodium Carbonate

This method is a common industrial process for producing sodium cyanate.[3][11]

Protocol:

-

A mixture of urea and sodium carbonate (soda ash) is prepared. A common molar ratio is approximately 2.3 moles of urea to 1 mole of sodium carbonate.[12]

-

The mixture is heated to a fused state in a reaction zone at a temperature between 525 °C and 650 °C.[12]

-

The reaction time in the fused state is critical and should be limited to a few minutes (e.g., not more than 4 minutes) to prevent the decomposition of the sodium cyanate product.[12]

-

The fused product is then rapidly cooled.

-

The sodium cyanate is recovered from the solid reaction mixture, often by crystallization from water.

Laboratory Preparation of Sodium Cyanate by Oxidation of Sodium Cyanide

This protocol describes a laboratory-scale synthesis of sodium cyanate.[1]

Protocol:

-

Dissolve sodium cyanide (NaCN) in water.

-

Add a mild oxidizing agent, such as lead(II) oxide (PbO), to the aqueous solution.

-

The reaction proceeds as follows: 2NaCN + PbO → 2NaOCN + Pb.[1]

-

The insoluble lead metal will precipitate out of the solution.

-

Filter the mixture to remove the precipitated lead.

-

The resulting aqueous solution contains sodium cyanate, which can be isolated by evaporation of the water.

Biological Significance: Protein Carbamoylation Pathway

Sodium cyanate is known to cause a post-translational modification of proteins known as carbamoylation.[13][14] This process involves the covalent modification of N-terminal amino groups and the side chains of lysine (B10760008) residues.[15] In biological systems, cyanate can be formed through various pathways, including the myeloperoxidase (MPO)-catalyzed oxidation of cyanide.[13] This is particularly relevant in inflammatory conditions where MPO is abundant.[13]

The following diagram illustrates the MPO-mediated pathway leading to protein carbamoylation.

Caption: MPO-catalyzed oxidation of cyanide to cyanate and subsequent protein carbamoylation.

This pathway has implications for various pathological conditions, including cardiovascular diseases, where MPO activity is elevated.[13] The resulting carbamoylated proteins, such as carbamylated low-density lipoprotein, can contribute to endothelial dysfunction.[16] Research has also explored the link between chronic cyanide exposure and the accumulation of carbamylated proteins in atherosclerotic plaques.[13]

References

- 1. grokipedia.com [grokipedia.com]

- 2. brightfinechem.com [brightfinechem.com]

- 3. Sodium cyanate - Wikipedia [en.wikipedia.org]

- 4. Sodium cyanide - Wikipedia [en.wikipedia.org]

- 5. brightfinechem.com [brightfinechem.com]

- 6. A novel strategy for the efficient decomposition of toxic sodium cyanate by hematite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Cyanate [frdtech.com]

- 9. Cas 917-61-3,Sodium cyanate | lookchem [lookchem.com]

- 10. Sodium cyanate, 95% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. brightfinechem.com [brightfinechem.com]

- 12. US2690956A - Process of making sodium cyanate - Google Patents [patents.google.com]

- 13. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 15. Sodium Cyanate | High-Purity Reagent | For Research Use [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Isocyanate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium isocyanate (NaOCN) is a versatile and crucial inorganic compound that serves as a key intermediate and reagent in a multitude of applications, ranging from organic synthesis to the pharmaceutical industry.[1][2] Its role as an ideal nucleophile facilitates the stereospecific synthesis of complex molecules, including asymmetrical ureas and chiral oxazolidones, which are significant in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the industrial synthesis of sodium isocyanate, detailed protocols for its characterization using modern analytical techniques, and essential safety information. The methodologies and data presented herein are intended to equip researchers and professionals with the practical knowledge required for the effective production and quality assessment of sodium isocyanate in a laboratory setting.

Synthesis of Sodium Isocyanate

The primary industrial method for producing sodium isocyanate involves the high-temperature reaction of urea (B33335) with sodium carbonate.[5] This process is efficient and yields a product suitable for various applications after purification.

Reaction Principle

The synthesis is based on the reaction where urea, upon heating, decomposes and reacts with sodium carbonate to form sodium isocyanate, with the release of ammonia, carbon dioxide, and water as byproducts.[5]

Reaction: Na₂CO₃ + 2 OC(NH₂)₂ → 2 NaOCN + CO₂ + 2 NH₃ + H₂O[5]

Experimental Protocol: Synthesis from Urea and Sodium Carbonate

This protocol is adapted from established industrial methods.[6]

Materials:

-

Urea (CO(NH₂)₂)

-

Sodium Carbonate (Na₂CO₃, soda ash)

-

High-temperature reactor or furnace

-

Quenching system (e.g., cooled rollers or a cold, inert surface)

-

Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

-

Reagent Preparation: Prepare a homogenous mixture of urea and sodium carbonate. A molar ratio of approximately 2.3 moles of urea to 1.0 mole of sodium carbonate is optimal.[6]

-

Reaction Setup: Pre-heat the furnace or reactor to the reaction temperature, which should be maintained between 525°C and 575°C.[6]

-

Initiation: Continuously charge the urea and sodium carbonate mixture into the heated reaction zone. The mixture will melt and react in a fused state.

-

Reaction Time: The residence time of the fused material within the reaction zone is critical and should be strictly limited to a maximum of 3 to 4 minutes to prevent the formation of undesirable byproducts, such as sodium cyanide.[6]

-

Product Quenching: Immediately withdraw the fused product from the reactor and cool it rapidly. This "quenching" step is crucial to solidify the sodium isocyanate and prevent its decomposition.

-

Recovery: The resulting solid material is the crude sodium isocyanate product, which can be further purified if necessary.

Caption: Workflow for the industrial synthesis of sodium isocyanate.

Characterization of Sodium Isocyanate

Proper characterization is essential to confirm the identity, purity, and stability of the synthesized sodium isocyanate.

Physical and Chemical Properties

Sodium isocyanate is a white, odorless, crystalline solid.[3] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | NaOCN | [7] |

| Alternate Name | Sodium cyanate (B1221674) | [8] |

| Molar Mass | 65.01 g/mol | [7] |

| Appearance | White crystalline solid | [7] |

| Density | 1.893 g/cm³ | [7] |

| Melting Point | 550 °C (1,022 °F; 823 K) | [7] |

| Solubility in Water | 11.6 g/100 mL (at 25 °C) | [7] |

| Solubility in Ethanol | 0.22 g/100 mL (at 0 °C) | [7] |

| Purity (Commercial) | ≥92.0% or ≥96.0% | [9] |

| Crystal Structure | Body-centered rhombohedral | [7] |

Resonance Structure

The cyanate anion exhibits two primary resonance structures, which contribute to its chemical properties and reactivity.[7]

Caption: Resonance structures of the cyanate anion.

Spectroscopic Characterization

2.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful tool for identifying the isocyanate functional group. The cyanate ion (NCO⁻) has a characteristic strong absorption band due to the asymmetric stretching vibration of the N=C=O group.[10]

Experimental Protocol: FTIR Analysis (ATR Method)

-

Instrument Setup: Prepare the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences.

-

Sample Application: Place a small amount of the dry sodium isocyanate powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.[13]

-

Data Analysis: Process the resulting spectrum (background-corrected) and identify the characteristic NCO stretching vibration peak around 2100-2300 cm⁻¹.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy While less common for inorganic salts, ¹³C NMR can be used for characterization. The carbon atom in the cyanate anion is expected to have a distinct chemical shift.

-

¹³C NMR: A signal for the cyanate carbon can be observed.[14]

Thermal Analysis

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of sodium isocyanate.

Key Thermal Decomposition Data:

| Condition | Decomposition Temperature | Reference(s) |

| In Argon (Ar) atmosphere | > 782 °C | [15],[16] |

| In Air atmosphere | > 627 °C | [15],[16] |

| In Air with Hematite (B75146) (Fe₂O₃) catalyst (1:1 ratio) | ~ 400 °C | [15],[16] |

Experimental Protocol: Thermal Gravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sodium isocyanate sample into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace. Program the instrument with the desired temperature ramp and atmosphere.

-

Heating Program: Heat the sample from ambient temperature to 900°C at a constant rate (e.g., 10 °C/min).

-

Atmosphere: Use a controlled atmosphere of either inert gas (nitrogen or argon) or an oxidative gas (air) with a constant flow rate (e.g., 50 mL/min).

-

Data Collection: Record the mass loss as a function of temperature.

-

Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, corresponding to the temperatures listed in the table above.

Quantitative Analysis

A titrimetric method can be employed to determine the purity of the synthesized sodium isocyanate, especially in the presence of common impurities like sodium carbonate (Na₂CO₃).[17]

Experimental Protocol: Argentometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the sodium isocyanate sample in deionized water.

-

Impurity Removal: Add a solution of nitrobarite to the sample solution. This will precipitate any carbonate ions (CO₃²⁻) as barium carbonate (BaCO₃), which can be removed by filtration.[17]

-

Precipitation: To the clear filtrate, add a known excess of a standardized silver nitrate (B79036) (AgNO₃) solution. This will precipitate the isocyanate ions as silver isocyanate (AgNCO).

-

Back Titration: Titrate the remaining (unreacted) AgNO₃ in the solution with a standardized ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) solution, using a ferric ammonium sulfate (B86663) (FeNH₄(SO₄)₂) indicator. The endpoint is the formation of the red-colored ferric thiocyanate complex.[17]

-

Calculation: The amount of sodium isocyanate in the original sample can be calculated based on the amount of silver nitrate consumed in the precipitation reaction.

Caption: Workflow for the analytical characterization of sodium isocyanate.

Applications in Drug Development

Sodium isocyanate is a valuable reagent in the pharmaceutical sector. Its primary use is as a precursor in organic synthesis to introduce the isocyanate functionality, which is a building block for many active pharmaceutical ingredients (APIs).[1][18]

-

Synthesis of Urea Derivatives: It is used to create asymmetrical ureas, many of which exhibit a wide range of biological activities.[3]

-

Prodrug Design: The isocyanate moiety can be used to modify existing drugs, enhancing their pharmacokinetic profiles and improving bioavailability.[18]

-

Development of Novel Therapeutics: Isocyanate-based compounds have been investigated for their potential as anti-inflammatory, analgesic, and anti-tumor agents.[18]

Safety and Handling

Sodium isocyanate must be handled with appropriate safety precautions. It is harmful if swallowed and can cause harm to aquatic life.[19][20]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[21] Work in a well-ventilated area or use a fume hood to avoid inhaling dust.[22]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[20]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to protect from moisture, as it is hygroscopic.[19][23] Store away from incompatible materials such as strong acids and oxidizing agents.[24]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[21]

Conclusion

This guide has detailed the synthesis and comprehensive characterization of sodium isocyanate. The reaction of urea and sodium carbonate provides a viable route for its production. A suite of analytical techniques, including FTIR, TGA, and titration, is crucial for verifying the identity, thermal stability, and purity of the final product. For researchers in drug discovery and development, a thorough understanding of these methods ensures a reliable supply of this key chemical intermediate, paving the way for innovation in medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. brightfinechem.com [brightfinechem.com]

- 4. Sodium cyanate | 917-61-3 [chemicalbook.com]

- 5. Cyanate - Wikipedia [en.wikipedia.org]

- 6. US2690956A - Process of making sodium cyanate - Google Patents [patents.google.com]

- 7. Sodium cyanate - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. Sodium Cyanate [frdtech.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 12. Sodium cyanate [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. Sodium Cyanate | CNNaO | CID 517096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A novel strategy for the efficient decomposition of toxic sodium cyanate by hematite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation of Sodiumisocyanate and its Analyzing Method in the Presence of Impurities Na2CO3, Urea, and Biuret [yakhak.org]

- 18. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 19. lobachemie.com [lobachemie.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. brightfinechem.com [brightfinechem.com]

- 24. Sodium cyanate [chembk.com]

An In-depth Guide to the Laboratory Safety and Handling of Sodium Cyanate

Disclaimer: The term "NaNCO" is not a recognized chemical identifier. This guide pertains to Sodium Cyanate (B1221674) (NaOCN), which is the likely intended compound based on the chemical formula. Researchers should always verify the identity of their reagents against the Safety Data Sheet (SDS) provided by the manufacturer.

Sodium cyanate (NaOCN) is a white, odorless, crystalline solid used in various chemical syntheses, including the production of pharmaceuticals, agrochemicals, and in the heat treatment of steel.[1][2] While a versatile reagent, it presents notable hazards requiring strict adherence to safety protocols to mitigate risks for researchers and drug development professionals. This guide provides a comprehensive overview of its properties, hazards, and essential handling precautions.

Chemical and Physical Properties

Sodium cyanate is the sodium salt of cyanic acid.[1] It is highly soluble in water and stable under standard conditions but is incompatible with acids and strong oxidizing agents.[2][3]

| Property | Value |

| Chemical Formula | NaOCN[4] |

| Molar Mass | 65.01 g/mol [4] |

| Appearance | White, odorless, crystalline solid[1][4] |

| Density | 1.893 g/cm³[4] |

| Melting Point | 550 °C (1,022 °F; 823 K)[4] |

| Solubility in Water | 11.6 g/100 mL (at 25 °C)[4] |

| Solubility in other solvents | Slightly soluble in ethanol, liquid ammonia, and benzene; insoluble in diethyl ether.[3][4] |

| pH | 10.0 to 11.0 (5% aqueous solution)[5] |

Hazard Identification and Toxicity

Sodium cyanate is classified as harmful if swallowed and poses a risk to aquatic life with long-lasting effects.[3][6][7][8] It causes irritation to the skin, eyes, and respiratory tract.[9]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[10] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[10] |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects[4][6][8] |

Toxicity Data:

| Route | Species | Value |

|---|---|---|

| LD50 Oral | Rat | 1500 mg/kg[4] |

| LD50 Intraperitoneal | Mouse | 260 mg/kg[3] |

Safe Handling and Experimental Protocols

Adherence to a strict handling protocol is essential to minimize exposure. The hierarchy of controls should be applied to ensure the highest level of safety.

Caption: Hierarchy of controls for mitigating sodium cyanate exposure.

Protocol for General Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational. Line the work surface with absorbent, leak-proof bench pads.[11] Confirm that an eyewash station and safety shower are accessible.[9]

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side-shields conforming to EN166 standards, and nitrile rubber gloves.[6][8] For operations with a high risk of dust generation, use safety goggles and consider a face shield.[12]

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to prevent inhalation of dust.[8][11] Minimize dust generation by handling the material carefully.[9] Avoid creating dust and aerosols.[6]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][13] Decontaminate all work surfaces and equipment.[11]

-

Restrictions: Do not eat, drink, or smoke in the laboratory where sodium cyanate is handled.[6][7] Never work alone when handling highly toxic substances.[11]

Storage Protocol

-

Keep containers tightly closed to protect from moisture and air.[7]

-

Store away from incompatible materials such as acids, acid salts, and strong oxidizing agents.[2][3][11] Contact with acids will liberate toxic cyanic acid.[4]

-

Store in a secondary container below eye level, and consider a locked cabinet for security.[11]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

Caption: Decision tree for first aid response to sodium cyanate exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.[7][9]

-

Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][9] Seek medical aid.[9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[9] Get prompt medical attention.[7][9]

-

Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[9] Never give anything by mouth to an unconscious person.[6][8] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[7][13]

Spill Response Protocol

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[7] Only trained personnel with appropriate PPE should manage the cleanup.

Caption: Workflow for the safe cleanup of a sodium cyanate spill.

-

Personal Protection: Wear personal protective equipment, including a respirator, to avoid breathing in dust.[6][8]

-

Cleanup: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[6][8] Avoid actions that generate dust.[6] Do not allow the chemical to enter drains, as it is harmful to aquatic life.[6][8]

-

Disposal: The collected waste must be treated as hazardous. Offer the surplus to a licensed disposal company.[6]

Firefighting Measures

-

Sodium cyanate is not combustible.

-

In case of a fire in the vicinity, use an extinguishing agent appropriate for the surrounding fire. Suitable media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][13]

Disposal Considerations

Dispose of unused sodium cyanate and its containers as hazardous waste.[6] All disposal practices must be in accordance with federal, state, and local regulations. Do not release into the environment.[6][8] Contaminated packaging should be disposed of in the same manner as the unused product.[6]

References

- 1. brightfinechem.com [brightfinechem.com]

- 2. Sodium cyanate CAS#: 917-61-3 [m.chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sodium cyanate - Wikipedia [en.wikipedia.org]

- 5. erricindustries.com [erricindustries.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 12. uthsc.edu [uthsc.edu]

- 13. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sodium Cyanate (B1221674) (NaNCO)

Introduction

Sodium cyanate (this compound) is an inorganic salt composed of a sodium cation (Na⁺) and a cyanate anion (OCN⁻).[1][2] It presents as a white, odorless, crystalline solid.[1][2][3] This compound is a versatile and valuable reagent in a multitude of fields, including organic synthesis, medicinal chemistry, and materials science. Its utility is primarily derived from the reactivity of the cyanate anion, which serves as a potent nucleophile.[1][2] In drug development, sodium cyanate is a key intermediate for the synthesis of various pharmaceutical compounds, notably in the production of asymmetrical ureas and carbamates which exhibit a range of biological activities.[1][2][4][5][6] It has also been historically investigated for its therapeutic potential in treating sickle cell anemia due to its ability to carbamoylate hemoglobin.[4][6][7]

Molecular Structure and Identification

The cyanate anion is a linear, triatomic species that exhibits resonance, with electron density distributed between the nitrogen and oxygen atoms. The two primary resonance structures are N≡C−O⁻ and ⁻N=C=O.[3] At room temperature, sodium cyanate adopts a body-centered rhombohedral crystal lattice structure.[3]

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | Sodium Cyanate |

| CAS Number | 917-61-3[3][7][8] |

| Molecular Formula | NaOCN[3][4] |

| SMILES | C(#N)[O-].[Na+][3][7] |

| InChI Key | ZVCDLGYNFYZZOK-UHFFFAOYSA-M[3] |

Physicochemical Properties

Sodium cyanate is stable under standard conditions and highly soluble in water, making it suitable for a wide array of aqueous reactions.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molar Mass | 65.01 g/mol [3][4] |

| Appearance | White crystalline solid[3] |

| Odor | Odorless[3] |

| Density | 1.893 g/cm³[3][8] |

| Melting Point | 550 °C (1,022 °F; 823 K)[3][4] |

| Solubility in Water | 11.6 g/100 mL (25 °C)[3] |

| Solubility in other solvents | Slightly soluble in ethanol (B145695) (0.22 g/100 mL at 0 °C); Insoluble in diethyl ether and benzene.[3][4] |

| pH | 10.0 to 11.0 (5 wt % aqueous solution)[8] |

Experimental Protocols: Synthesis of Sodium Cyanate

Several methods have been established for the synthesis of sodium cyanate, varying in scale and purity of the final product.

Industrial Synthesis: Urea (B33335) and Sodium Carbonate

The primary industrial method involves the high-temperature reaction of urea with sodium carbonate.[2][3]

Protocol:

-

Mix urea and sodium carbonate, typically in a molar ratio of approximately 2 to 2.6 moles of urea per mole of sodium carbonate.[9]

-

Heat the mixture to a fused state at a temperature range of 525 to 650 °C.[6][9]

-

The reaction proceeds via a sodium allophanate (B1242929) intermediate (H₂NC(O)NHCO₂Na).[3]

-

Limit the reaction time in the fused state to a maximum of four minutes to prevent decomposition of the product.[6][9]

-

Cool the fused material rapidly.

-

The sodium cyanate product can be recovered from the solid mixture by crystallization from water.[9]

Caption: Industrial synthesis workflow for Sodium Cyanate.

Laboratory Synthesis: Oxidation of Sodium Cyanide

A common laboratory-scale synthesis involves the oxidation of sodium cyanide.[3][4]

Protocol:

-

Prepare an aqueous solution of sodium cyanide (NaCN).

-

Introduce a mild oxidizing agent, such as lead(II) oxide (PbO).

-

The reaction proceeds according to the equation: 2 NaCN + PbO → 2 NaOCN + Pb.[4]

-

The insoluble lead metal precipitates out of the solution.

-

Isolate the aqueous sodium cyanate solution by filtering the lead precipitate.

-

The sodium cyanate can be recovered by evaporation of the water.

Caption: Laboratory synthesis of this compound via cyanide oxidation.

Alternative Laboratory Synthesis: Reaction with Cyanogen (B1215507) Chloride

Another laboratory method utilizes the reaction between sodium hydroxide (B78521) and cyanogen chloride.[4]

Protocol:

-

Prepare an aqueous solution of sodium hydroxide (NaOH), preferably with a concentration between 35% and 40% by weight.[6][10]

-

Bubble cyanogen gas (ClCN) through the NaOH solution at a temperature below 50 °C to prevent hydrolysis of the product.[10]

-

The reaction proceeds efficiently in the aqueous medium: NaOH + ClCN → NaOCN + HCl.[4]

-

Sodium cyanate, being less soluble, will precipitate from the solution.

-

The solid product is isolated via filtration.

Applications in Research and Drug Development

Sodium cyanate is a cornerstone reagent for introducing the carbamoyl (B1232498) functional group in organic molecules.

Synthesis of Urea Derivatives

A primary application is the reaction with amines to form unsymmetrical ureas, many of which are pharmacologically active.[1][2][3] This reaction typically proceeds by first reacting sodium cyanate with an acid to generate cyanic acid (HOCN) in situ, which then reacts with an amine (RNH₂).[3]

Reaction Pathway:

-

NaOCN + HCl → HOCN + NaCl

-

HOCN + RNH₂ → RNHC(O)NH₂

Caption: General pathway for urea synthesis using this compound.

Protein Modification

Sodium cyanate is known to carbamoylate N-terminal amino groups and the side chains of amino acids like lysine (B10760008) in proteins.[6] This property has been explored in the context of sickle cell anemia, where the carbamoylation of hemoglobin can inhibit the sickling process.[4][6] While not used therapeutically due to toxicity, this reactivity remains a useful tool in biochemical studies to probe protein structure and function.[4][6]

Other Applications

-

Stereospecific Reactions: As a powerful nucleophile, it contributes to stereospecificity in reactions such as the synthesis of chiral oxazolidinones.[1][2]

-

Intermediate Synthesis: It serves as a vital raw material and intermediate for a wide range of pharmaceuticals and agrochemicals.[2][5]

-

Materials Science: It is widely used for the heat treatment and hardening of steel.[2][3][5]

Safety and Handling

Sodium cyanate is toxic if ingested, inhaled, or absorbed through the skin.[4] It is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[4][7]

Table 3: Toxicological Data

| Metric | Value | Species/Route |

| LD₅₀ | 1500 mg/kg[3] | Rat, oral |

| LD₅₀ | 260 mg/kg[4] | Mouse, intraperitoneal |

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Store in a cool, dry place away from acids and strong oxidizing agents.[1][2]

-

Avoid generating dust.

In case of exposure, seek immediate medical attention. Despite being derived from cyanide, sodium cyanate is significantly less toxic. In acidic environments like the stomach, it hydrolyzes to form ammonium (B1175870) and bicarbonate ions.[4][11]

References

- 1. brightfinechem.com [brightfinechem.com]

- 2. brightfinechem.com [brightfinechem.com]

- 3. Sodium cyanate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. Sodium Cyanate | High-Purity Reagent | For Research Use [benchchem.com]

- 7. Sodium Cyanate | CNNaO | CID 517096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. erricindustries.com [erricindustries.com]

- 9. US2690956A - Process of making sodium cyanate - Google Patents [patents.google.com]

- 10. US3803294A - Process for the production of sodium cyanate - Google Patents [patents.google.com]

- 11. Science made alive: Chemistry/Experiments [woelen.homescience.net]

Solubility of sodium isocyanate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium isocyanate (NaOCN) is an inorganic salt with significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its utility often depends on its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of sodium isocyanate in a range of aqueous and organic solvents. The information is compiled from various sources to offer a centralized resource for laboratory and development work.

Quantitative Solubility Data

The solubility of sodium isocyanate is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and selected organic solvents.

Table 1: Solubility of Sodium Isocyanate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| 20 | 11.0[1] | ~1.69 |

| 25 | 11.6[2] | ~1.78 |

Table 2: Solubility of Sodium Isocyanate in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Molarity (mol/L) |

| Ethanol | 0 | 0.22 g/100 mL[2] | ~0.034 |

| N,N-Dimethylformamide (DMF) | 25 | 0.05 g/100 g solvent[3][4] | ~0.0077 |

| Ammonia | - | Slightly Soluble[2] | - |

| Benzene | - | Slightly Soluble[1][2] | - |

| Chloroform | - | Slightly Soluble | - |

| Ether | - | Slightly Soluble[1] | - |

| Diethyl Ether | - | Insoluble[2] | - |

| Liquid Chlorine | - | Slightly Soluble[1] | - |

Note: Data for many organic solvents is qualitative. "Slightly soluble" indicates that the substance has a low but measurable solubility. For applications requiring precise concentrations in these solvents, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development applications. Below are detailed methodologies for two common experimental approaches for determining the solubility of sodium isocyanate.

Method 1: Gravimetric Determination of Solubility

This method is a straightforward and reliable way to determine the solubility of a solid in a liquid.

Principle: A saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Constant temperature bath (e.g., water bath)

-

Stirring mechanism (magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

-

Beakers or flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium isocyanate to a known volume of the desired solvent in a sealed flask.

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the collected supernatant through a membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered, known volume of the saturated solution to the evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition temperature of sodium isocyanate (decomposition starts above 500 °C, but a lower temperature, e.g., 100-120 °C, is sufficient for solvent evaporation and safer).

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved sodium isocyanate by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Method 2: Spectroscopic Determination of Solubility

This method is useful for compounds that have a chromophore, allowing for quantification using UV-Vis spectroscopy. While sodium isocyanate itself does not have a strong UV-Vis absorbance, it can be derivatized to a quantifiable compound. Alternatively, if no other components in the solution absorb at the same wavelength, direct measurement in the low UV region might be possible after establishing a suitable calibration curve.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentrations.

Apparatus:

-

UV-Vis Spectrophotometer

-

Constant temperature bath

-

Stirring mechanism

-

Filtration apparatus

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of sodium isocyanate solutions of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at a predetermined wavelength (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution at a constant temperature.

-

-

Spectroscopic Measurement:

-

Take a known volume of the clear, filtered supernatant.

-

If necessary, dilute the sample with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at the λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of sodium isocyanate in the (diluted) sample.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to get the concentration in the saturated solution.

-

Express the solubility in the desired units.

-

Visualizing Experimental Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates the general steps involved in determining the solubility of a solid compound like sodium isocyanate.

Caption: General workflow for determining the solubility of a solid in a liquid.

Conclusion

This technical guide provides a summary of the currently available solubility data for sodium isocyanate in various solvents. While quantitative data is available for water and a few organic solvents, further experimental determination is necessary for a more comprehensive understanding of its solubility profile, particularly as a function of temperature in a wider range of organic media. The detailed experimental protocols provided herein offer a robust starting point for researchers to accurately measure the solubility of sodium isocyanate in their specific systems of interest.

References

An In-depth Technical Guide on the Biological Activities of Sodium Cyanate (NaOCN)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "NaNCO" as initially requested is not a recognized chemical entity with established biological activities. This document focuses on Sodium Cyanate (B1221674) (NaOCN), the most plausible intended compound, given its chemical similarity and known biological effects.

Executive Summary

Sodium cyanate (NaOCN) is a simple inorganic salt that has garnered significant interest in the scientific community for its diverse biological activities. Primarily known for its role as a carbamoylating agent, NaOCN covalently modifies proteins, leading to a cascade of downstream effects. This technical guide provides a comprehensive overview of the known biological activities of sodium cyanate, its mechanisms of action, and detailed experimental protocols. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action: Protein Carbamoylation

The principal mechanism underlying the biological effects of sodium cyanate is protein carbamoylation. In aqueous solutions, sodium cyanate exists in equilibrium with isocyanic acid (HNCO), a reactive species. Isocyanic acid readily reacts with primary amine groups on proteins, most notably the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues. This non-enzymatic, post-translational modification results in the formation of a carbamoyl (B1232498) group on the protein, altering its structure, charge, and function.[1][2][3] This process can impact protein folding, enzyme activity, and protein-protein interactions.

The carbamoylation process is central to both the therapeutic potential and the toxicity of sodium cyanate.[1]

Key Biological Activities

Sodium cyanate exhibits a range of biological activities, primarily stemming from its carbamoylation of various proteins. These activities have been explored in the context of several diseases and physiological processes.

Anti-sickling Activity

One of the most well-documented activities of sodium cyanate is its ability to inhibit the sickling of red blood cells in sickle cell anemia.[4]

-

Mechanism: Sodium cyanate selectively carbamoylates the N-terminal valine residues of the α-chains of hemoglobin S.[4] This modification increases the oxygen affinity of hemoglobin, thereby inhibiting the polymerization of deoxygenated hemoglobin S, which is the primary cause of red blood cell sickling.[4]

-

Clinical Relevance: While effective in vitro, the oral administration of sodium cyanate for sickle cell anemia was halted due to significant toxicity.[4] However, extracorporeal treatment of red blood cells remains a potential area of investigation.[4]

Anti-proliferative and Anti-tumor Effects

Sodium cyanate has demonstrated inhibitory effects on the proliferation of tumor cells.[5][6]

-

Mechanism: The anti-proliferative effects are more pronounced in acidic environments, which are often characteristic of the tumor microenvironment.[7] At a lower pH, the uptake of sodium cyanate into tumor cells increases, leading to greater inhibition of DNA and RNA synthesis.[7] At pH 6.6, sodium cyanate has been shown to decrease the incorporation of precursors into RNA and DNA and inhibit protein synthesis in rat hepatoma and human colon cancer cells.[7]

-

Signaling: The precise signaling pathways are not fully elucidated, but the effects are linked to the inhibition of macromolecular synthesis.[7] The rapid and reversible nature of this inhibition at lower pH suggests a mechanism potentially involving the modification of sulfhydryl groups, in addition to carbamoylation.[7]

Antimicrobial and Anti-parasitic Activity

Sodium cyanate has been shown to possess antimicrobial properties, inhibiting the growth of bacteria, fungi, and viruses.[8] It also exhibits activity against the parasite Plasmodium falciparum, the causative agent of malaria.

-

Mechanism against P. falciparum: Sodium cyanate inhibits the in vitro growth of P. falciparum at concentrations as low as 0.5 mM and causes irreversible destruction at concentrations above 1 mM.[9] The mechanism is believed to be the carbamoylation of essential parasite proteins, which impairs their function and growth.[9] The effect appears to be directly on the parasite, as pretreatment of red blood cells with cyanate did not affect parasite growth.[9]

-

General Antimicrobial Mechanism: One proposed mechanism for its broad antimicrobial activity is the release of cyanide ions, which can disrupt cellular electron transport chains and inhibit ATP production.[5][8]

Neurological Effects and Toxicity

A significant concern with sodium cyanate is its neurotoxicity, which has been a major barrier to its clinical use.

-

Mechanism: Chronic administration of sodium cyanate can lead to neuropathy.[10] This is associated with the carbamoylation of spinal cord proteins, including myelin basic protein, neurofilament light protein, and glial fibrillary acidic protein.[10] This modification of critical neuronal proteins likely disrupts their function and leads to the observed motor deficits.[10]

Effects on the Immune System

Sodium cyanate can modulate the function of immune cells.

-

Mechanism: At concentrations of 100 and 500 µg/ml, sodium cyanate inhibits the bactericidal activity of human neutrophils against Staphylococcus epidermidis and Escherichia coli.[1] This inhibition is thought to occur through interference with the oxidative metabolism of glucose via the hexose (B10828440) monophosphate shunt, which decreases the production of hydrogen peroxide (H2O2), and by inhibiting the myeloperoxidase-mediated iodination of ingested bacteria.[1] These effects were found to be reversible upon washing the neutrophils, suggesting a mechanism that may not solely rely on irreversible carbamoylation.[1]

Cardiovascular and Oxygen Transport Effects

Sodium cyanate has been used as a research tool to study oxygen transport due to its effect on hemoglobin's oxygen affinity.[11]

-

Mechanism: By increasing the oxygen affinity of hemoglobin, sodium cyanate administration leads to a leftward shift in the oxygen dissociation curve.[11][12] This enhances the uptake of oxygen in the lungs but can limit its release to the tissues.[12]

-

Physiological Consequences: Studies in rats have shown that chronic sodium cyanate administration results in elevated hemoglobin concentration and pulmonary hypertension.[12] The net effect on maximal oxygen uptake (V̇O2 max) depends on the balance between enhanced blood oxygen convection and reduced tissue oxygen extraction, which varies with the partial pressure of inspired oxygen.[12]

Quantitative Data on Biological Activities

| Biological Activity | Organism/Cell Line | Parameter | Value | Reference |

| Anti-parasitic | Plasmodium falciparum (FCR-3 Strain) | Growth Inhibition | As low as 0.5 mM | [9] |

| Anti-parasitic | Plasmodium falciparum (FCR-3 Strain) | Irreversible Destruction | > 1 mM | [9] |

| Anti-proliferative | Rat Hepatoma (HTC) and Human Colon Cancer (HT29) cells | Reduction in Cell Proliferation | 0.25 mg/ml | [7] |

| Immunomodulatory | Human Polymorphonuclear Leukocytes | Inhibition of Bactericidal Activity | 100 and 500 µg/ml | [1] |

| Toxicity | Rats | LD50 (chronic oral) | 3-6 g/kg | [5][8] |

| Neurological Effects | Rats (in vivo) | Dosage inducing motor deficits and protein carbamoylation | 50 mg/kg/body weight | [10] |

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay

Objective: To determine the effect of sodium cyanate on the in vitro growth of Plasmodium falciparum.

Methodology (based on Trager-Jensen continuous culture system):

-

Parasite Culture: P. falciparum (e.g., FCR-3 strain) is cultured in human red blood cells using the Trager-Jensen method.

-

Drug Preparation: A stock solution of sodium cyanate is prepared in a suitable solvent (e.g., sterile distilled water) and sterilized. Serial dilutions are made to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM).

-

Treatment: The parasite cultures are treated with varying concentrations of sodium cyanate. Control cultures receive the vehicle alone.

-

Synchronization (Optional): To study the effect on different life cycle stages, cultures can be synchronized (e.g., using sorbitol treatment) to obtain a population of parasites at a specific developmental stage (e.g., early or late trophozoites).

-

Growth Inhibition Assessment: Parasite growth is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The percentage of infected red blood cells (parasitemia) is determined.

-

Data Analysis: The parasitemia in treated cultures is compared to that of control cultures to determine the extent of growth inhibition.

Protein Carbamoylation Assay in Tissues

Objective: To detect and quantify the carbamoylation of proteins in tissues following sodium cyanate administration.

Methodology (based on Liquid Chromatography-Mass Spectrometry - LC-MS/MS):

-

Animal Model: Male rats (e.g., 6-8 weeks old) are administered sodium cyanate (e.g., 50 mg/kg body weight) or a vehicle control (e.g., saline) for a specified period (e.g., up to 6 weeks).

-

Tissue Collection and Protein Extraction: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., spinal cord) are collected. Proteins are extracted from the tissues using appropriate lysis buffers.

-

Protein Digestion: The extracted proteins are quantified, and a known amount is subjected to in-solution or in-gel digestion with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer is operated in a data-dependent acquisition mode to fragment peptides and obtain their amino acid sequences.

-

Data Analysis: The MS/MS data is searched against a protein database to identify the proteins present in the sample. The data is specifically searched for a mass shift corresponding to carbamoylation on lysine residues (+43.0058 Da). The number and location of carbamoylated sites are determined.

-

Quantification: The extent of carbamoylation can be quantified using label-free or label-based quantification methods.

Neutrophil Bactericidal Assay

Objective: To assess the effect of sodium cyanate on the bactericidal activity of human neutrophils.

Methodology:

-

Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood using standard techniques (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).

-

Bacterial Culture: The target bacteria (e.g., Staphylococcus epidermidis or Escherichia coli) are grown to the mid-logarithmic phase in a suitable broth.

-

Treatment: The isolated neutrophils are pre-incubated with different concentrations of sodium cyanate (e.g., 100 and 500 µg/ml) or a control medium for a specific duration.

-

Phagocytosis and Killing: The treated neutrophils are mixed with the bacteria at a specific ratio (e.g., 1:1). The mixture is incubated to allow for phagocytosis and intracellular killing.

-

Assessment of Bacterial Viability: At various time points, aliquots of the mixture are taken, and the neutrophils are lysed to release intracellular bacteria. The released bacteria are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (colony-forming units).

-

Data Analysis: The number of viable bacteria at each time point in the presence of sodium cyanate-treated neutrophils is compared to that with control neutrophils to determine the effect on bactericidal activity.

Signaling Pathways and Visualizations

General Mechanism of Protein Carbamoylation

This diagram illustrates the fundamental process by which sodium cyanate leads to the carbamoylation of proteins.

Caption: The pathway of protein carbamoylation by sodium cyanate.

Inhibition of Red Blood Cell Sickling

This diagram shows the mechanism by which sodium cyanate inhibits the sickling of red blood cells in sickle cell anemia.

Caption: Mechanism of anti-sickling activity of sodium cyanate.

Experimental Workflow for Protein Carbamoylation Analysis

This diagram outlines the key steps in the experimental workflow for analyzing protein carbamoylation using mass spectrometry.

Caption: Workflow for proteomic analysis of protein carbamoylation.

Conclusion

Sodium cyanate is a compound with a well-defined primary mechanism of action – protein carbamoylation – that leads to a variety of biological effects. Its anti-sickling, anti-proliferative, and antimicrobial properties highlight its potential as a pharmacological agent or a tool for biological research. However, its clinical application has been significantly hampered by its associated toxicity, particularly neurotoxicity. A thorough understanding of its mechanisms of action and the development of strategies to mitigate its adverse effects are crucial for any future therapeutic development. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the multifaceted biological activities of sodium cyanate.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sodium Cyanate | High-Purity Reagent | For Research Use [benchchem.com]

- 3. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of two anti-sickling agents: sodium cyanate and glyceraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 917-61-3: Sodium cyanate | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. pH-related effects of sodium cyanate on macromolecular synthesis and tumor cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium cyanate | 917-61-3 | FS32485 | Biosynth [biosynth.com]

- 9. Effect of sodium cyanate on Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 11. biologiachile.cl [biologiachile.cl]

- 12. journals.physiology.org [journals.physiology.org]

In-Depth Technical Guide to the Stability and Degradation Pathways of Sodium Isocyanate (NaNCO)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium isocyanate (NaNCO) is a versatile chemical intermediate with significant applications in pharmaceutical and chemical synthesis. A thorough understanding of its stability and degradation pathways is paramount for its effective and safe use, particularly in drug development where it is often employed in carbamoylation reactions. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and details its primary degradation pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and utilize this compound effectively while mitigating potential degradation. This guide summarizes key quantitative data, provides detailed experimental protocols for stability assessment, and visualizes the core degradation and analytical workflows.

Chemical Properties and Stability of this compound

Sodium isocyanate is an inorganic salt with the chemical formula NaOCN. It is the sodium salt of isocyanic acid. In its solid form, it is a white, crystalline substance. Its stability is significantly influenced by environmental conditions, most notably the presence of water, pH, and temperature.

Solid-State Stability

In its pure, dry, solid state, sodium isocyanate is relatively stable when stored under appropriate conditions. To ensure its integrity, it should be kept in a tightly sealed container, protected from moisture and atmospheric humidity.

Aqueous Stability and Hydrolysis

The primary degradation pathway for sodium isocyanate in aqueous solution is hydrolysis. This process is highly dependent on the pH and temperature of the solution. The hydrolysis of the isocyanate anion (OCN⁻) involves its reaction with water to form isocyanic acid (HNCO), which is in equilibrium with cyanic acid (HOCN). Isocyanic acid is then further hydrolyzed to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).

The overall hydrolysis reaction can be summarized as follows:

NaOCN + 2 H₂O → NH₃ + CO₂ + NaOH

Factors Affecting Hydrolysis:

-

pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Hydrolysis is generally faster in acidic conditions compared to alkaline conditions. In alkaline solutions, the hydrolysis of cyanate (B1221674) follows pseudo-first-order kinetics and is independent of the hydroxide (B78521) ion concentration.

-

Temperature: As with most chemical reactions, the rate of hydrolysis of sodium isocyanate increases with temperature.

Quantitative Data on Hydrolysis:

The following table summarizes available kinetic data for the hydrolysis of cyanate in aqueous solutions.

| Temperature (°C) | Condition | Rate Constant (k) | Reference(s) |

| 22 | Pure water (first-order) | (2.67 ± 0.53) × 10⁻⁴ min⁻¹ | [1] |

| 22 | Aqueous ammonium (B1175870) solution (second-order) | (4.64 ± 0.93) × 10⁻⁴ mol⁻¹·L·min⁻¹ | [1] |

| 65 | Alkaline solution (ionic strength 2.2) | 5.45 × 10⁻⁴ min⁻¹ (for reaction with hypochlorite) | [2] |

Degradation Pathways of this compound

Beyond hydrolysis, sodium isocyanate can degrade through other pathways, including enzymatic degradation, oxidation, and photodegradation.

Hydrolysis Pathway

As the principal degradation route, hydrolysis proceeds through the formation of isocyanic acid, which is the reactive form.

Enzymatic Degradation

In biological systems, the cyanate ion can be enzymatically degraded by the enzyme cyanase (also known as cyanate hydratase).[3][4][5] This enzyme catalyzes the bicarbonate-dependent decomposition of cyanate into ammonia and carbon dioxide.[3]

The reaction catalyzed by cyanase is as follows:

OCN⁻ + HCO₃⁻ + 2H⁺ → NH₃ + 2CO₂[3]

Oxidative Degradation

While less common than hydrolysis, the isocyanate moiety can be susceptible to oxidation. For instance, the reaction with hypochlorite (B82951) can lead to the formation of nitrogen gas, chloride, and carbonate ions.[2] In biological systems, reactive oxygen species (ROS) could potentially interact with isocyanates, although specific pathways for this compound are not well-documented.

Photodegradation

The photodegradation of sodium isocyanate itself is not extensively studied. However, related compounds such as cyanides and isocyanates can undergo photodegradation upon exposure to UV radiation.[6][7] The degradation products can include ammonia, nitrates, and nitrites.[8] Further research is needed to elucidate the specific photochemical pathways for this compound.

Biological Interactions and Signaling Pathways

The primary biological significance of sodium isocyanate stems from the reactivity of the isocyanate group, which readily participates in carbamoylation reactions with biological macromolecules.[9][10]

Protein Carbamoylation

Isocyanic acid, formed from the hydrolysis of this compound, can react with the free amino groups of proteins, particularly the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues, as well as with sulfhydryl groups of cysteine.[9] This non-enzymatic post-translational modification, known as carbamoylation, can alter the structure, charge, and function of proteins.[11]

Impact on Signaling Pathways

Protein carbamoylation is implicated in various pathological conditions and can impact cellular signaling.[10][12][13] For example, carbamoylation of lipoproteins can contribute to atherosclerosis.[10] While this compound does not directly trigger a specific signaling pathway in the classical sense, the consequences of the widespread, non-specific carbamoylation of proteins can lead to cellular stress, inflammation, and apoptosis.[14] The accumulation of carbamoylated proteins is considered a hallmark of molecular aging.[15]

Experimental Protocols for Stability and Degradation Analysis

Accurate assessment of this compound stability and its degradation products requires robust analytical methods.

General Sample Preparation for Stability Studies

-

Prepare a stock solution of sodium isocyanate in a suitable non-aqueous solvent (e.g., anhydrous acetonitrile) to prevent premature hydrolysis.

-

To initiate the stability study, dilute the stock solution into the desired aqueous buffer at a specific pH and temperature.

-

At predetermined time points, withdraw aliquots of the sample for analysis.

-

Quench the reaction if necessary, for example, by rapid freezing or by derivatization.

High-Performance Liquid Chromatography (HPLC) Method for this compound

HPLC can be used for the quantification of this compound, often after a derivatization step to create a stable, UV-active or fluorescent product.

-

Derivatization Agent: 1-(9-anthracenylmethyl)piperazine (MAP) can be used to derivatize isocyanates.[9]

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution (e.g., sodium acetate (B1210297) buffer, pH 6.0).[16]

-

Detection: UV or fluorescence detection, depending on the derivatizing agent used.

-

Quantification: Generate a calibration curve using freshly prepared standards of the derivatized this compound.

Gas Chromatography (GC) for Degradation Products

Gas chromatography, particularly with a nitrogen-phosphorus detector (NPD), is a sensitive method for the analysis of cyanide and related degradation products.[3][4][17]

-

Sample Preparation: Headspace analysis is often employed. The sample is placed in a sealed vial, and the volatile components in the headspace are injected into the GC.[4]

-

Column: A suitable capillary column for the separation of small nitrogen-containing compounds.

-

Detector: Nitrogen-Phosphorus Detector (NPD) for selective and sensitive detection.

-

Quantification: Use of an internal standard (e.g., acetonitrile) and a multi-point calibration curve.[4]

Spectrophotometric Methods

Spectrophotometric methods can be used for the determination of cyanate. One method involves the reaction of cyanate with 2-aminobenzoic acid to form 2,4(1H,3H)-quinazolinedione, which can be measured by its absorbance at 310 nm.[18]

-

Reagents: 2-aminobenzoic acid, 6 N HCl.

-

Procedure:

-

Mix the sample containing cyanate with 2-aminobenzoic acid.

-

Induce cyclization by adding 6 N HCl.

-

Measure the absorbance at 310 nm.

-

-

Quantification: Prepare a standard curve using known concentrations of sodium isocyanate.

Conclusion

The stability of sodium isocyanate is a critical factor in its application, particularly in aqueous environments relevant to pharmaceutical and biological research. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and temperature. Enzymatic degradation by cyanase provides a biological route for its breakdown. The high reactivity of the isocyanate group leads to the carbamoylation of proteins, a post-translational modification with significant biological consequences. A thorough understanding of these stability and degradation characteristics, coupled with the use of appropriate analytical methods, is essential for the successful and safe implementation of sodium isocyanate in research and development. This guide provides a foundational understanding to aid professionals in navigating the complexities of handling this important chemical reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Cyanase - Wikipedia [en.wikipedia.org]

- 4. The cyanase operon and cyanate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of cyanase reveals that a novel dimeric and decameric arrangement of subunits is required for formation of the enzyme active site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ia600607.us.archive.org [ia600607.us.archive.org]

- 12. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 13. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US4083935A - Sodium cyanide crystallization process control - Google Patents [patents.google.com]

- 15. Protein carbamylation is a hallmark of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. nationalacademies.org [nationalacademies.org]

- 18. A spectrophotometric determination of cyanate using reaction with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Applications of Sodium Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical and scientific applications of sodium isocyanate (NaOCN) and its closely related cyanates. Emerging from foundational moments in organic chemistry, this simple inorganic salt has played a significant role in therapeutic research, particularly in hematology, and remains a versatile reagent in chemical synthesis. This document details the key mechanisms of action, presents quantitative data from seminal studies, and provides historical experimental protocols for its preparation and use.

Application in Hematology: Sickle Cell Disease

In the early 1970s, sodium cyanate (B1221674) emerged as a promising therapeutic agent for sickle cell disease. Its application was based on the discovery that it could irreversibly inhibit the sickling of red blood cells, the pathological hallmark of the disease.

Mechanism of Action: Carbamoylation of Hemoglobin S

The therapeutic effect of sodium cyanate is not direct but occurs through its in-solution equilibrium with the reactive species, isocyanic acid (HN=C=O). Isocyanic acid acts as an effective carbamoylating agent, reacting with the N-terminal valine residues of both the α and β chains of hemoglobin S (HbS).[1] This carbamoylation process increases the oxygen affinity of the hemoglobin molecule, which in turn stabilizes the oxygenated conformation and inhibits the polymerization of deoxygenated HbS that causes red blood cell sickling.[1]

The reaction is specific and irreversible, with the α-amino groups of the N-terminal valines being carbamoylated 50 to 100 times faster than the ε-amino groups of lysine (B10760008) residues at a physiological pH of 7.4.[2] Studies have shown that the carbamoylation is more extensive in deoxygenated blood, with the α chains reacting about twice as rapidly as in the oxygenated state.[2]

Caption: Mechanism of Hemoglobin S carbamoylation by sodium cyanate.

Quantitative Data from Historical Studies

Clinical and in vitro studies in the 1970s provided key quantitative data on the efficacy and limitations of sodium cyanate in treating sickle cell disease.

| Parameter | Finding | Reference(s) |

| Erythrocyte Survival | In seven subjects, the mean 50% survival of ⁵¹Cr-labeled sickle erythrocytes increased from 9.9 days (untreated) to 20.7 days post-treatment in vitro. | [Gillette et al., 1971][3][4] |

| In Vitro Sickling | Potassium cyanate at concentrations of 0.01-0.10 M was found to irreversibly inhibit the sickling of 80% of erythrocytes from patients. | [Cerami & Manning, 1971] |

| Oral Dosage | In clinical trials, patients were administered sodium cyanate at a dosage of 30 mg/kg/day. | [Charache et al., 1975][5][6] |

| Adverse Effects | Peripheral motor neuropathy was observed in a patient receiving 30 mg/kg/day, whose red blood cells had less than 0.6 moles of cyanate per mole of hemoglobin. | [Charache et al., 1975][5][6][7] |

| Carbamoylation Level | Partial carbamoylation of 0.72 residues per hemoglobin tetramer was shown to diminish the in vitro sickling phenomenon. | [de Furia et al., 1972][8] |

Historical Experimental Protocol: In Vitro Treatment of Erythrocytes

The following protocol is based on the methods described in early studies investigating the effect of cyanate on sickle cells.[8]

Objective: To achieve partial carbamoylation of hemoglobin within sickle cells to inhibit sickling.

Materials:

-

Heparinized whole blood from a patient with sickle cell disease.

-

Potassium cyanate (KNCO) or Sodium cyanate (NaOCN).

-

Potassium chloride (KCl) solution (10 mM) as a control.

-

Autologous plasma.

-

Standard laboratory equipment for incubation and cell washing.

Procedure:

-

Divide the patient's whole blood into two aliquots.

-

To the experimental aliquot, add KNCO to a final concentration of 10 mM.

-

To the control aliquot, add an equivalent volume of 10 mM KCl solution.

-

Incubate both samples at 37°C for 1 hour with gentle agitation.

-

Following incubation, wash the red blood cells from both aliquots three times with an appropriate buffer (e.g., phosphate-buffered saline) to remove excess cyanate and plasma components.

-

Resuspend the washed cells in autologous plasma for subsequent analysis of sickling, cell survival, or metabolic function.

Application in Chemical Synthesis

Sodium cyanate is a foundational reagent in organic chemistry, with its use dating back to the earliest days of the field. It serves as a precursor to isocyanic acid and is a key component in the synthesis of various nitrogen-containing compounds.

Historical Significance: The Wöhler Synthesis

Friedrich Wöhler's 1828 synthesis of urea (B33335) from inorganic precursors is a landmark in the history of chemistry, often cited as the beginning of modern organic chemistry.[5] In this experiment, ammonium (B1175870) cyanate, formed by a double displacement reaction between silver or lead cyanate and an ammonium salt, was heated to produce urea.[5][9] This demonstrated that an organic compound could be synthesized from inorganic starting materials, challenging the prevailing theory of vitalism.

Caption: Workflow of the Wöhler synthesis of urea.

Synthesis of Semicarbazide (B1199961)

A historically significant application of cyanates in organic synthesis is the preparation of semicarbazide, a versatile reagent used to form semicarbazones with aldehydes and ketones.

Quantitative Data: Semicarbazide Synthesis

| Reactant 1 | Reactant 2 | Product | Yield | Reference(s) |

| Hydrazine (B178648) Sulfate (B86663) | Potassium Cyanate | Acetone-semicarbazone (intermediate) | 80% | [PrepChem] |

| Urea | Hydrazine Hydrate | Semicarbazide Hydrochloride | 75-80% | [U.S. Patent 4,482,738][10] |

Historical Experimental Protocol: Preparation of Semicarbazide Hydrochloride

This protocol is adapted from a historical method for the synthesis of semicarbazide from potassium cyanate and hydrazine sulfate.

Objective: To synthesize semicarbazide hydrochloride via an acetone-semicarbazone intermediate.

Materials:

-

Hydrazine sulfate (130 g)

-

Sodium carbonate (54 g)

-

Potassium cyanate (86 g)

-

Acetone (B3395972) (120 g)

-

Concentrated hydrochloric acid (10 g)

-

Water, Ethyl alcohol, Ether

-

Standard laboratory glassware, heating apparatus, and Soxhlet extractor.

Procedure:

-

Formation of Hydrazine Solution: Dissolve 130 g of hydrazine sulfate and 54 g of sodium carbonate in 50 ml of water. Warm the solution to 50-60°C.

-

Reaction with Cyanate: Slowly add a solution of 86 g of potassium cyanate in 500 ml of water to the warm hydrazine solution. Let the mixture stand overnight.

-

Formation of Acetone-Semicarbazone: Filter the reaction mixture. To the filtrate, add 120 g of acetone and let the solution stand for 24 hours with frequent shaking.

-

Isolation of Intermediate: Filter any precipitate that has formed. Evaporate the mother liquor to dryness.

-